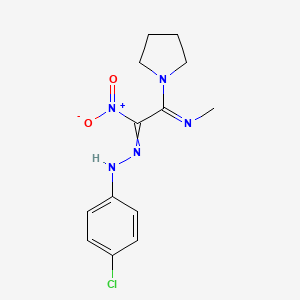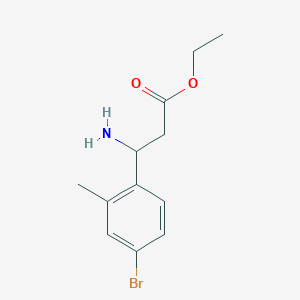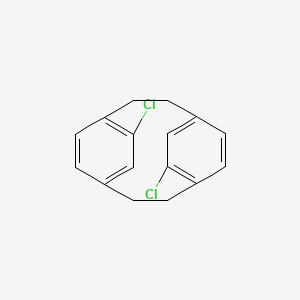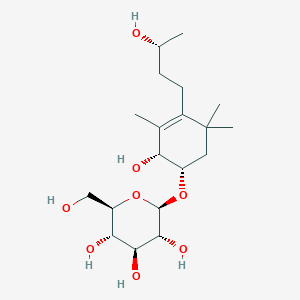
Turpinionoside D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Turpinionoside D is a natural product found in Turpinia ternata with data available.
Applications De Recherche Scientifique
Biofuel Potential
- Turpentine oil, which contains compounds related to Turpinionoside D, has been researched for its potential as a biofuel. Studies have explored its combustion performance and exhaust emission characteristics when blended with conventional diesel fuel, demonstrating its viability as a renewable energy source (Anand, Saravanan, & Srinivasan, 2010).
Phytochemical Composition
- Research on leaves of Breynia officinalis, which contain this compound, has isolated various terpenic glucosides, revealing the diverse phytochemical composition of these plants. This study contributes to understanding the chemical structures and potential applications of these compounds in various fields (Morikawa et al., 2004).
Medicinal Plant Research
- Turpinionosides, including this compound, have been isolated from plants like Turpinia ternata Nakai. Their structures and potential medicinal properties contribute to the pharmacological knowledge of plant-based compounds and their applications in traditional and modern medicine (Yu et al., 2002).
Osteoblastic Function Enhancement
- Chemical constituents from Artemisia iwayomogi, including this compound, have shown significant effects on the function of osteoblastic MC3T3-E1 cells. This research indicates the potential of these compounds in enhancing bone health and treating related diseases (Ding et al., 2009).
DNA Strand Scission Effects
- Compounds related to this compound have been found to mediate DNA strand scission, indicating potential applications in the study of genetics and perhaps even in the development of certain types of pharmaceuticals (Wu et al., 2011).
Chemical Characterization in Traditional Medicine
- Studies have characterized the chemical constituents of Folium Turpiniae, related to this compound, for their use in traditional Chinese medicine. This research enhances the understanding of traditional remedies and their potential applications in modern healthcare (Li et al., 2013).
Genotoxic and Cytotoxic Effects
- Research assessing the effects of turpentine, containing compounds like this compound, has shown significant genotoxic and cytotoxic effects. This is crucial for understanding the safety and potential risks associated with these compounds, especially in occupational settings (Kević Dešić et al., 2023).
Therapeutic Properties in Operculina turpethum
- Operculina turpethum, containing this compound, has been reviewed for its bioactive components and pharmacological properties. This contributes to the understanding of its use in treating various ailments and the potential for developing new medicinal applications (Gupta & Ved, 2017).
Propriétés
Formule moléculaire |
C19H34O8 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(1S,2R)-2-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O8/c1-9(21)5-6-11-10(2)14(22)12(7-19(11,3)4)26-18-17(25)16(24)15(23)13(8-20)27-18/h9,12-18,20-25H,5-8H2,1-4H3/t9-,12+,13-,14-,15-,16+,17-,18-/m1/s1 |
Clé InChI |
QYRQYBHQCMVSQX-NOPABDHCSA-N |
SMILES isomérique |
CC1=C(C(C[C@@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)CC[C@@H](C)O |
SMILES canonique |
CC1=C(C(CC(C1O)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


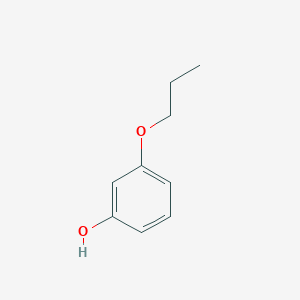

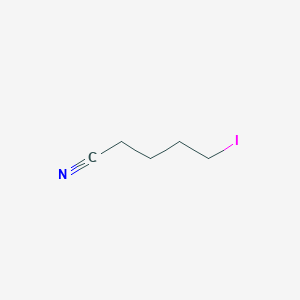
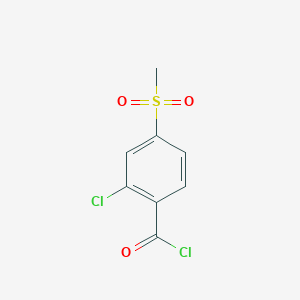
![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)
![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)
